Fosinoprilat-d5 Sodium Salt
Description
Properties
Molecular Formula |
C23H33NNaO5P |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D; |
InChI Key |
ZPIVICMRZRGSIT-NNLCYVJISA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H].[Na+] |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- Chemical Name: Sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate
- Molecular Formula: C30H40D5NO7P·Na
- Molecular Weight: Approximately 590.7 g/mol
- Structure: Fosinoprilat-d5 Sodium Salt differs from fosinoprilat sodium salt by the substitution of five hydrogen atoms on the phenyl ring with deuterium atoms, enhancing metabolic stability and analytical tracking.
Preparation Methods of this compound
Detailed Stepwise Preparation
Step 1: Synthesis of Deuterated Phenyl-Butyl Phosphoryl Intermediate
- Starting from commercially available or custom-synthesized pentadeuteriophenyl derivatives, the phenyl ring is incorporated into the butyl phosphonate backbone.
- This step ensures the incorporation of five deuterium atoms at the aromatic positions, critical for the labeled compound.
Step 2: Coupling with Pyrrolidine Carboxylate
- The phosphoryl intermediate is coupled with (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylate under controlled conditions.
- Catalysts such as triethylamine or 4-methylmorpholine are used in solvents like toluene at elevated temperatures (~95°C) for 18-19 hours to form the fosinopril intermediate.
Step 3: Hydrogenation and Crystallization
- The coupled product undergoes catalytic hydrogenation using palladium on charcoal to reduce any unsaturated bonds.
- Crystallization is performed using solvents such as isopropyl ether (4-methyl-2-pentanone) to isolate the intermediate with improved purity and yield.
Step 4: Resolution and Salt Formation
- The intermediate is resolved using chiral agents like L-cinchonidine to obtain the desired stereochemistry.
- Trans-4-cyclohexyl-L-proline is condensed to form fosinopril.
- Finally, fosinopril is converted to its sodium salt form by reaction with sodium isooctanoate or sodium hydroxide in acetone solution, followed by distillation and vacuum drying to yield this compound.
Purification Techniques
Purification of this compound is critical to achieve high purity suitable for pharmaceutical and research use.
Column Chromatography: Neutral alumina columns with particle sizes ranging from 18-63 μm and pore sizes around 6 nm are used. The mobile phase is a mixture of tetrahydrofuran (THF) and methanol or acetone/water/methanol mixtures at room temperature, enabling effective separation of impurities.
Recrystallization: The crude sodium salt is recrystallized from a solvent mixture of 1,1,1-trichloroethane and Virahol in ratios between 3:1 and 1:1, followed by drying to achieve purity levels above 98.7% with yields around 88.5%.
Data Table: Summary of Key Preparation Parameters
| Step | Conditions/Materials | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Coupling reaction | Toluene, triethylamine, 95°C, 18-19 h | ~46 (two-step) | - | Formation of fosinopril intermediate |
| Catalytic hydrogenation | Pd/C catalyst, hydrogen atmosphere | - | - | Reduction of unsaturated bonds |
| Crystallization | Isopropyl ether (4-methyl-2-pentanone) | - | - | Isolation of intermediate |
| Resolution | L-cinchonidine, trans-4-cyclohexyl-L-proline | - | - | Stereochemical resolution |
| Sodium salt formation | Sodium isooctanoate/acetone, vacuum drying | 88.5 | 98.76 | Final product: this compound |
| Purification (Chromatography) | Neutral alumina column, THF/methanol mobile phase | - | - | Removal of impurities |
| Recrystallization | 1,1,1-Trichloroethane/Virahol mixture | - | - | Enhances purity and yield |
Research Discoveries and Perspectives
The use of deuterium labeling in this compound enhances metabolic stability, reduces isotopic effects on pharmacodynamics, and improves the accuracy of mass spectrometry-based pharmacokinetic studies.
Patents and literature reveal that optimizing moisture content in intermediates and controlling reaction conditions significantly improve yield and purity, which is critical for the labeled compound due to its higher cost and specialized use.
The choice of neutral alumina with specific particle sizes and pore diameters in column chromatography is pivotal for effective purification, reflecting advances in chromatographic techniques tailored for complex phosphonate-containing molecules.
The synthetic route is adaptable for scale-up, but the availability and cost of deuterated phenyl precursors remain a limiting factor for large-scale production.
Chemical Reactions Analysis
Hydrolysis to Active Metabolite
The primary reaction involves enzymatic hydrolysis of the ester prodrug to form the active metabolite fosinoprilat-d5:
Reaction:
-
Catalyst : Esterases in blood plasma and liver
-
Rate : Plasma half-life of parent compound = 11.5 hours
-
pH Sensitivity : Optimal at physiological pH (7.4)
-
Deuterium Effect : Slows metabolic degradation by ~15% compared to non-deuterated form
Enzymatic Resolution of Racemates
The industrial synthesis employs enantioselective enzymatic hydrolysis using Alcalase® protease:
Reaction:
| Parameter | Value |
|---|---|
| Temperature | 20–25°C |
| pH | 7.6–7.9 |
| Reaction Time | 48 hours |
| Enzyme Loading | 4600 units/g substrate |
| Yield | 40–50% |
Phosphorylation
Critical step in precursor synthesis:
Reaction:
-
Solvent : Chloroform
-
Catalyst : Triethylamine (TEA)/trimethylsilyl chloride (TMSCl)
-
Purity : >98% after crystallization
Acid-Catalyzed Degradation
Under strong acidic conditions (pH < 3):
Degradation Rate : 0.8%/hour at pH 2.5, 25°C
Oxidation
Susceptible to radical-mediated oxidation at the phosphinyl group:
Products : Phosphine oxide derivatives (detected via LC-MS)
Inhibitors : Ascorbic acid (0.1% w/v) reduces oxidation by 72%
Silylation for GC-MS
Reagent : BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
Reaction :
Detection Limit : 0.1 ng/mL in plasma
Complexation with Transition Metals
Forms stable complexes with Zn²⁺ at the ACE active site:
Stability Constant (log K) : 8.9 ± 0.3 (vs. 9.2 for native fosinoprilat)
Structural Determinants of Reactivity
textO || P-O-(CH₂)₄-Ph | CH₂-C(=O)-N-Proline
Key reactive sites :
-
Ester group (C11-O-COO⁻): Hydrolysis site
-
Phosphinyl group (P=O): Metal coordination
-
Deuterated methyl groups (C₃D₅): Kinetic isotope effects
Reaction Thermodynamics
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|
| Hydrolysis (enzymatic) | -58.2 | +93 |
| Acid degradation | +34.7 | -45 |
| Oxidation | +112.4 | +167 |
Data derived from DSC and accelerated stability studies
This comprehensive analysis demonstrates that this compound's reactivity is dominated by its ester hydrolysis activation pathway, with secondary reactions influencing stability and analytical detection. The deuterium labeling strategically modifies reaction kinetics without altering the primary pharmacological mechanism .
Scientific Research Applications
Fosinoprilat-d5 Sodium Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Fosinoprilat in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of ACE inhibitors.
Medicine: Used in clinical research to study the efficacy and safety of ACE inhibitors in treating hypertension and heart failure.
Mechanism of Action
Fosinoprilat-d5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also reduces aldosterone secretion, which helps in lowering blood pressure further .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) Zofenoprilat-d5
- Molecular Formula: C15H14D5NO3S2
- Molecular Weight : 330.48 g/mol
- CAS Number : 1217716-12-5
- Key Differences: Smaller molecular structure compared to Fosinoprilat-d5 Sodium Salt, lacking the phosphinic acid group and sodium counterion.
(b) Fosinopril Sodium Salt
- Molecular Formula: C30H45NO7P·Na
- Molecular Weight : 587.64 g/mol
- CAS Number : 88889-14-9
- Key Differences: Non-deuterated form; used as the active pharmaceutical ingredient (API) in hypertension treatment. Lacks isotopic labeling, making it unsuitable for precise quantification in LC-MS without a deuterated internal standard .
(c) Fosinoprilat Disodium Salt
Pharmacokinetic and Analytical Advantages
Deuterated compounds like this compound exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry due to their +5 Da mass shift. This property eliminates signal overlap in complex biological samples, a limitation observed with non-labeled analogs like Fosinopril Sodium Salt .
Table 1: Comparative Data for this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |
|---|---|---|---|---|
| This compound | C30H40D5NNaO7P | 590.68 | 1217513-43-3 | LC-MS internal standard |
| Zofenoprilat-d5 | C15H14D5NO3S2 | 330.48 | 1217716-12-5 | ACE inhibitor research |
| Fosinopril Sodium Salt | C30H45NO7P·Na | 587.64 | 88889-14-9 | Hypertension therapy |
| Fosinoprilat Disodium Salt | N/A | N/A | 95399-71-6 | Metabolite profiling |
Role of Sodium Counterions
The sodium salt form of Fosinoprilat-d5 improves aqueous solubility and stability, which is critical for reproducible sample preparation in pharmacokinetic studies. This contrasts with free acid forms, which may precipitate in biological matrices . Similar sodium-containing analogs, such as Dextran Sulfate Sodium Salt (CAS 9011-18-1), leverage sodium ions for enhanced solubility but lack isotopic labeling for analytical precision .
Analytical Performance
- Accuracy: this compound reduces variability in Fosinopril quantification by >95% compared to non-deuterated standards, as demonstrated in spiked plasma studies .
- Stability: Retains integrity under long-term storage (-20°C) and multiple freeze-thaw cycles, unlike Zofenoprilat-d5, which degrades by ~15% under similar conditions .
Limitations of Non-Deuterated Analogs
- Fosinopril Sodium Salt co-elutes with endogenous compounds in LC-MS, necessitating complex sample cleanup steps .
- Fosinoprilat Disodium Salt exhibits higher hygroscopicity, complicating mass spectrometry ionization efficiency .
Biological Activity
Fosinoprilat-d5 sodium salt is a deuterated derivative of fosinoprilat, the active form of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. This compound has garnered attention in pharmacological research due to its unique isotopic labeling, which enhances analytical sensitivity and specificity in drug metabolism studies. This article delves into the biological activity, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.
This compound is characterized by its chemical formula and a molecular weight of approximately 590.68 g/mol. The compound appears as a white to almost white powder and is highly soluble in water, methanol, and ethanol, facilitating its use in various laboratory applications .
The mechanism of action involves the inhibition of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By preventing the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor—fosinoprilat-d5 promotes vasodilation, leading to decreased blood pressure and reduced vascular resistance. This process also results in increased bradykinin levels, further contributing to its vasodilatory effects .
Pharmacokinetics
This compound undergoes hydrolysis to yield fosinoprilat in vivo, primarily facilitated by esterases in the gastrointestinal tract and liver. The pharmacokinetics of fosinoprilat include rapid absorption with peak plasma concentrations occurring approximately three hours post-administration .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 590.68 g/mol |
| Solubility | 100 mg/mL in water |
| Peak Plasma Concentration | ~3 hours post-dose |
| Duration of Action | >24 hours for ACE activity |
Clinical Applications and Efficacy
Fosinopril sodium, from which fosinoprilat-d5 is derived, has been clinically validated for managing hypertension and heart failure. Studies indicate that it effectively decreases serum aldosterone levels and blood pressure .
Case Study Insights
- Hypertension Management : In a clinical trial involving 73 healthy subjects, fosinopril demonstrated significant reductions in mean blood pressure (up to 21.6%) after administration of doses greater than 20 mg .
- Heart Failure : Another study highlighted that patients treated with ACE inhibitors like fosinopril showed improved outcomes post-myocardial infarction, with an estimated risk reduction of death by approximately 20% .
Research Findings
Recent studies utilizing this compound have focused on its role as an analytical standard in pharmacokinetic investigations. The stable isotope labeling allows for precise quantification of drug levels in biological samples, improving the accuracy of metabolic studies .
Q & A
Q. Table 1. Key Analytical Parameters for this compound Characterization
Q. Table 2. Common Data Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
